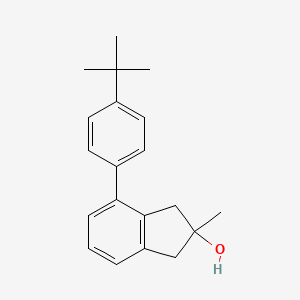

4-(4-Tert-butylphenyl)-2-methylindan-2-ol

Katalognummer B8575659

Molekulargewicht: 280.4 g/mol

InChI-Schlüssel: NSDJDDLPFBXWEP-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07199274B2

Procedure details

633 mg (26 mmol, 4 eq.) of Mg powder (50 mesh/Aldrich) were dried under reduced pressure with the aid of a hair dryer. 10 ml of THF and 10 drops of 1,2-dibromoethane were added. The mixture was heated to reflux until gas evolution took place and the activation was complete. The solvent was removed under reduced pressure and 10 ml of fresh THF were added. A solution of 2.0 g (6.5 mmol) of tert-butyl-2,3-bis(chloromethyl)biphenyl in 120 ml of THF was added and the suspension was stirred vigorously at room temperature for 3 hours. Stirring was continued overnight and the slightly greenish turbid solution obtained was filtered to remove excess magnesium. The filtrate was cooled to −78° C. and a solution of 482 mg (6.51 mol) of methyl acetate in 60 ml of THF was added dropwise over a period of 1 hour. The reaction solution was warmed to 0° C. over a period of 2 hours. 80 ml of water were subsequently added and the solution was concentrated under reduced pressure. To dissolve the magnesium salts, 3 ml of concentrated hydrochloric acid were added and the aqueous phase was extracted with methylene chloride (3×50 ml). The combined organic phases were dried over magnesium sulfate, and the solvent was subsequently removed under reduced pressure. The product was purified by column chromatography, with the nonpolar by-products being separated off using a heptane/dichloromethane mixture and the product being eluted with pure dichloromethane, giving a yellow product. Yield: 0.64 g (2.28 mmol/35%/94.5% by GC). 1H NMR (400 MHz, CDCl3): δ=7.43–7.22 (m, 7H, aromat.), 3.08 (m, 4H, CH2), 1.48 (s, 3H, CH3), 1.35 (s, 9H, tert-butyl) ppm.

[Compound]

Name

Mg

Quantity

633 mg

Type

reactant

Reaction Step One

Name

tert-butyl-2,3-bis(chloromethyl)biphenyl

Quantity

2 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:7]([CH2:17]Cl)[C:6]=1[CH2:19]Cl)(C)(C)C.[C:21]([O:24]C)(=O)[CH3:22].O>BrCCBr.C1COCC1>[C:6]([C:14]1[CH:15]=[CH:16][C:11]([C:8]2[CH:9]=[CH:10][CH:5]=[C:6]3[C:7]=2[CH2:17][C:21]([CH3:22])([OH:24])[CH2:19]3)=[CH:12][CH:13]=1)([CH3:19])([CH3:7])[CH3:5]

|

Inputs

Step One

[Compound]

|

Name

|

Mg

|

|

Quantity

|

633 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

tert-butyl-2,3-bis(chloromethyl)biphenyl

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=C(C=C1)C1=CC=CC=C1)CCl)CCl

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

482 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

BrCCBr

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was stirred vigorously at room temperature for 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux until gas evolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under reduced pressure and 10 ml of fresh THF

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the slightly greenish turbid solution obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess magnesium

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The filtrate was cooled to −78° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was warmed to 0° C. over a period of 2 hours

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was concentrated under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

To dissolve the magnesium salts, 3 ml of concentrated hydrochloric acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted with methylene chloride (3×50 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases were dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was subsequently removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by column chromatography, with the nonpolar by-products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being separated off

|

WASH

|

Type

|

WASH

|

|

Details

|

the product being eluted with pure dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a yellow product

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)C1=C2CC(CC2=CC=C1)(O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |